

wavelength and duration for optimal piCRAC-1 photoswitching

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Compound of Interest

Compound Name: *piCRAC-1*

Cat. No.: *B10831568*

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Technical Support Center: piCRAC-1 Photoswitching

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **piCRAC-1**, a photoswitchable inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.

Frequently Asked Questions (FAQs)

Q1: What is **piCRAC-1** and how does it work?

A1: **piCRAC-1** is a potent, photoinducible inhibitor of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel. It is an azopyrazole-derived compound that can be optically controlled to inhibit store-operated Ca²⁺ influx and downstream signaling pathways. The molecule exists in two isomeric forms: a trans isomer and a cis isomer. The cis isomer is the active form that inhibits CRAC channels. Photoswitching from the inactive trans form to the active cis form is achieved by illumination with UV light, while switching back to the inactive form is achieved with blue light.

Q2: What are the optimal wavelengths for activating and deactivating **piCRAC-1**?

A2: The optimal wavelengths for photoswitching **piCRAC-1** are as follows:

- Activation (trans-to-cis isomerization): 365 nm (UV light)

- Deactivation (cis-to-trans isomerization): 415 nm (blue light)[1]

Q3: What is the recommended duration of light exposure for photoswitching?

A3: A common starting point for illumination is a 5-minute exposure to either 365 nm or 415 nm light to achieve a photostationary state.[1] However, the optimal duration can vary depending on the experimental setup, including the light source's power density and the sample's characteristics. It is advisable to empirically determine the minimal exposure time required to elicit the desired biological effect to minimize potential phototoxicity.

Q4: Can **piCRAC-1** be used in vivo?

A4: Yes, **piCRAC-1** has been successfully used in vivo to optically control CRAC channel-dependent processes. For example, it has been applied in a zebrafish model of Stormorken syndrome to alleviate thrombocytopenia and hemorrhage in a light-dependent manner.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **piCRAC-1** photoswitching.

Parameter	Value	Reference
Activation Wavelength	365 nm	[1]
Deactivation Wavelength	415 nm	[1]
Recommended Illumination Duration	5 minutes	[1]
Solvent for Stock Solution	DMSO	[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Store-Operated Ca²⁺ Entry (SOCE)

This protocol describes the methodology to optically control SOCE in a cell line (e.g., HEK293) using **piCRAC-1**.

Materials:

- HEK293 cells stably expressing a genetically encoded calcium indicator (e.g., GCaMP)
- **piCRAC-1** stock solution (e.g., 10 mM in DMSO)
- Thapsigargin (TG)
- Ca²⁺-free buffer (e.g., HBSS without Ca²⁺)
- Ca²⁺-containing buffer (e.g., HBSS with 2 mM Ca²⁺)
- Fluorescence microscope with 365 nm and 415 nm light sources

Procedure:

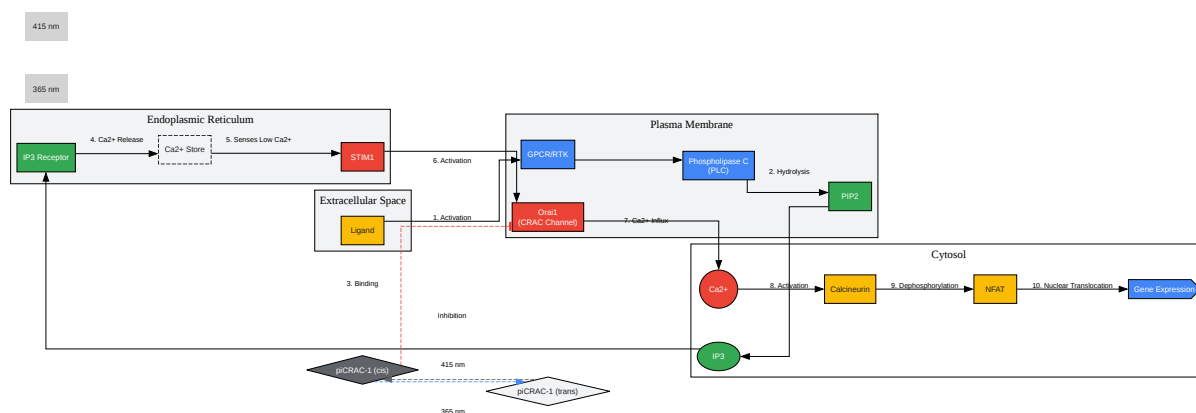
- Cell Preparation: Seed HEK293-GCaMP cells on a glass-bottom dish suitable for live-cell imaging.
- **piCRAC-1** Incubation: Incubate the cells with the desired concentration of **piCRAC-1** (e.g., 10 μ M) in the dark for a sufficient period to allow for cell penetration.
- Baseline Measurement: Image the baseline fluorescence of the cells in Ca²⁺-free buffer.
- Store Depletion: Induce depletion of endoplasmic reticulum (ER) Ca²⁺ stores by adding Thapsigargin (e.g., 2 μ M).
- Photoswitching and SOCE Measurement:
 - Activation of Inhibition: To inhibit SOCE, illuminate the cells with 365 nm light for 5 minutes.
 - Induction of SOCE: Reintroduce Ca²⁺ by replacing the Ca²⁺-free buffer with Ca²⁺-containing buffer.
 - Imaging: Record the fluorescence changes to measure Ca²⁺ influx.

- Deactivation of Inhibition: To restore SOCE, illuminate the cells with 415 nm light for 5 minutes and record the subsequent fluorescence changes.

Troubleshooting Guide

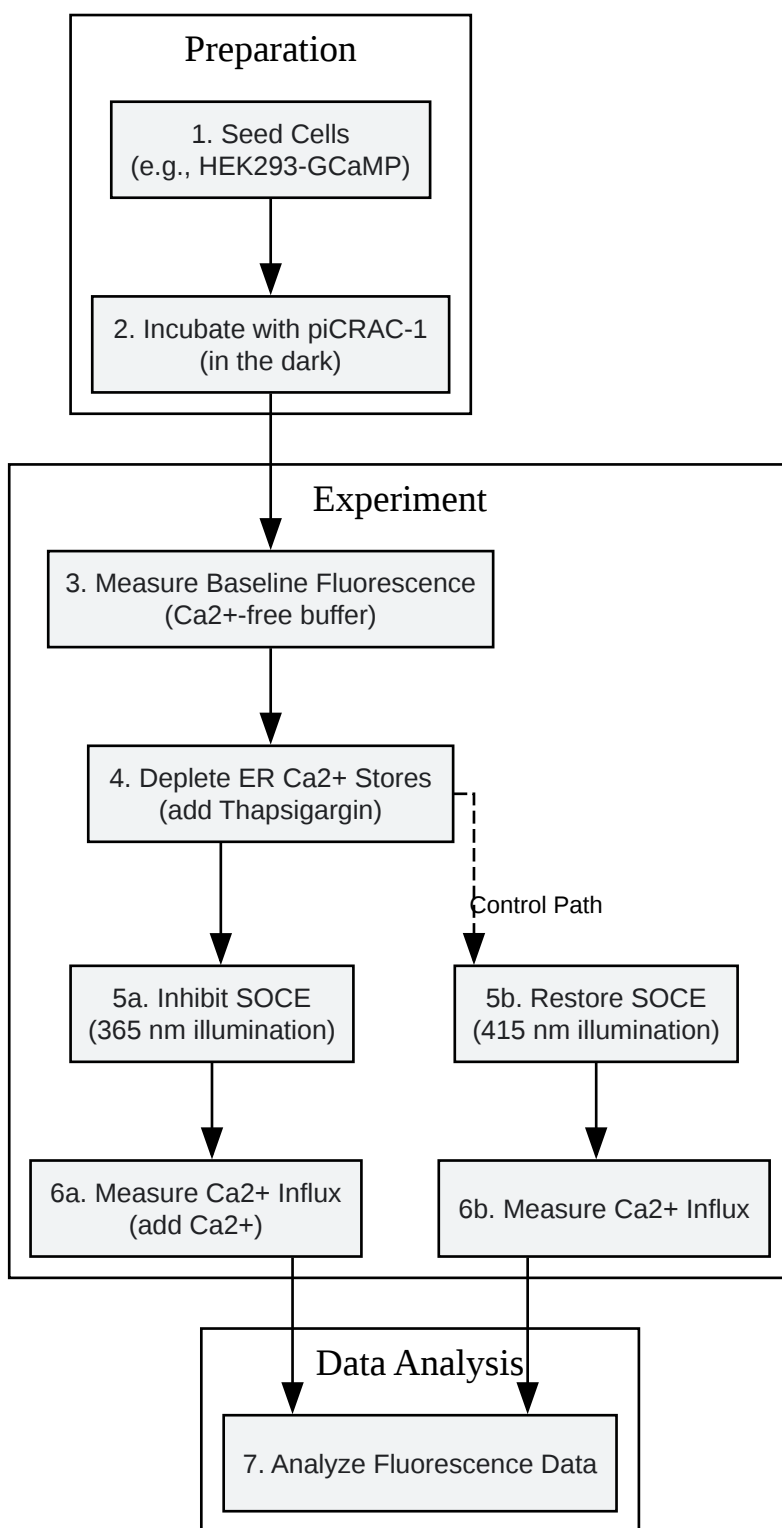
Issue	Possible Cause(s)	Recommended Solution(s)
No or weak inhibition of Ca ²⁺ influx after 365 nm illumination.	1. Insufficient light power or duration. 2. Incorrect wavelength. 3. Degradation of piCRAC-1. 4. Cell line is not responsive to CRAC channel inhibition.	1. Increase illumination time or power density. Calibrate your light source. 2. Ensure your light source is emitting at 365 nm. 3. Prepare fresh piCRAC-1 stock solution. Store the stock solution protected from light at -20°C or -80°C. 4. Confirm the expression and function of CRAC channels in your cell line.
Incomplete recovery of Ca ²⁺ influx after 415 nm illumination.	1. Insufficient light power or duration for deactivation. 2. Phototoxicity affecting cell health and CRAC channel function. 3. Incomplete cis-to-trans isomerization.	1. Increase illumination time or power density at 415 nm. 2. Reduce light intensity and/or duration. Use the minimum light exposure necessary. Include a vehicle control with the same light treatment to assess phototoxicity. 3. Some residual cis-piCRAC-1 may remain. Allow for a longer recovery period in the dark.
High background fluorescence or photobleaching.	1. Autofluorescence of the sample or medium. 2. Excessive light exposure.	1. Use a phenol red-free medium during imaging. 2. Optimize illumination settings to use the lowest possible light intensity and exposure time.
Variability between experiments.	1. Inconsistent cell density or health. 2. Fluctuation in light source power. 3. Inconsistent incubation times with piCRAC-1.	1. Standardize cell seeding and culture conditions. 2. Regularly check and calibrate the power output of your light sources. 3. Ensure consistent incubation times for all experiments.

Visualizations



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Caption: CRAC Signaling Pathway and **piCRAC-1** Mechanism of Action.



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Caption: General Experimental Workflow for **piCRAC-1** Photoswitching.

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References

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